molecular formula C11H9FN2OS B165458 (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol CAS No. 127346-00-3

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

Cat. No. B165458
M. Wt: 236.27 g/mol
InChI Key: XZLBDRLOWONMKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol, also known as FMeIm, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FMeIm is a heterocyclic compound that contains a fluorine atom and a hydroxyl group, making it a unique and useful molecule in various fields of study.

Mechanism Of Action

The mechanism of action of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol as a fluorescent probe involves the oxidation of the hydroxyl group by ROS, leading to the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present, allowing for quantitative measurements of oxidative stress.

Biochemical And Physiological Effects

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been shown to have minimal toxicity and low cytotoxicity in vitro, making it a safe and reliable tool for studying biological systems. Its unique properties also make it useful for studying protein-ligand interactions and enzyme activity.

Advantages And Limitations For Lab Experiments

One of the main advantages of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol is its high selectivity and sensitivity for ROS detection. It is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, its limitations include its short fluorescence lifetime and the potential for interference from other fluorescent compounds in complex biological samples.

Future Directions

Future research on (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol could include the development of new synthetic methods and modifications to improve its properties as a fluorescent probe. It could also be explored for its potential applications in other areas of scientific research, such as drug discovery and environmental monitoring.

Synthesis Methods

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2-fluorobenzothiazole in the presence of a base and a solvent such as acetonitrile. Other methods involve the use of palladium catalysts or microwave irradiation to promote the reaction. The synthesis of (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. (6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol has been shown to selectively detect ROS in vitro and in vivo, making it a valuable tool for studying oxidative stress and related diseases.

properties

CAS RN

127346-00-3

Product Name

(6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

(6-fluoro-2-methylimidazo[2,1-b][1,3]benzothiazol-1-yl)methanol

InChI

InChI=1S/C11H9FN2OS/c1-6-9(5-15)14-8-3-2-7(12)4-10(8)16-11(14)13-6/h2-4,15H,5H2,1H3

InChI Key

XZLBDRLOWONMKD-UHFFFAOYSA-N

SMILES

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)CO

Canonical SMILES

CC1=C(N2C3=C(C=C(C=C3)F)SC2=N1)CO

synonyms

7-FLUORO-2-METHYLIMIDAZO[2,1-B]BENZOTHIAZOLE-3-METHANOL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.